molecular formula C15H22N2O3 B143173 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide CAS No. 131060-07-6

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide

Cat. No. B143173
M. Wt: 278.35 g/mol
InChI Key: MVWKVVFFVMXULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide, also known as JNJ-31020028, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamides and is structurally related to the antipsychotic drug sulpiride.

Mechanism Of Action

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide acts as a selective dopamine D2 receptor partial agonist. This means that it can bind to and activate the D2 receptor, but only to a certain extent. This partial activation results in an increase in dopamine release in the brain, which can improve motor function in Parkinson's disease patients.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide are mainly related to its interaction with the dopamine D2 receptor. In addition to increasing dopamine release, N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide has also been shown to increase the number of D2 receptors in the brain. This can result in a more sustained and long-lasting effect on dopamine release.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide for lab experiments is its high selectivity for the dopamine D2 receptor. This means that it can be used to study the specific effects of dopamine on various physiological processes. However, one limitation of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide. One potential area of research is its use as a treatment for other neurological disorders that involve dopamine dysfunction, such as schizophrenia and addiction. Another potential direction is the development of more potent and selective dopamine D2 receptor partial agonists based on the structure of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide. Finally, further studies are needed to fully understand the long-term effects and potential side effects of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide.

Synthesis Methods

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide involves the reaction of 2-hydroxy-6-methoxybenzoic acid with N-ethylpyrrolidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 4-dimethylaminopyridine (DMAP) and benzoyl chloride to form the final product.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its potential as a treatment for Parkinson's disease. Studies have shown that N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide can increase dopamine release in the brain, which is a key neurotransmitter that is deficient in Parkinson's disease.

properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-17-9-5-6-11(17)10-16-15(19)14-12(18)7-4-8-13(14)20-2/h4,7-8,11,18H,3,5-6,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWKVVFFVMXULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901971
Record name NoName_1160
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide

CAS RN

131060-07-6
Record name Fla 981
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131060076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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